1-(3-Aminocyclopentyl)but-3-yn-1-one
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Overview
Description
1-(3-Aminocyclopentyl)but-3-yn-1-one is a specialized chemical compound with the molecular formula C9H13NO This compound is notable for its unique structure, which includes a cyclopentyl ring substituted with an amino group and a butynone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminocyclopentyl)but-3-yn-1-one typically involves the reaction of cyclopentanone with propargyl bromide in the presence of a base to form the corresponding propargyl ketone. This intermediate is then subjected to reductive amination using ammonia or an amine source to introduce the amino group. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminocyclopentyl)but-3-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxo derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Aminocyclopentyl)but-3-yn-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Aminocyclopentyl)but-3-yn-1-one exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the butynone moiety can participate in covalent bonding and electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects.
Comparison with Similar Compounds
1-(2-Aminocyclopentyl)but-3-yn-1-one: This compound has a similar structure but with the amino group positioned differently on the cyclopentyl ring.
1-(1-Aminocyclopentyl)but-3-yn-1-one: Another structural isomer with the amino group at a different position.
Uniqueness: 1-(3-Aminocyclopentyl)but-3-yn-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can offer different reactivity and interactions compared to its isomers.
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(3-aminocyclopentyl)but-3-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-9(11)7-4-5-8(10)6-7/h1,7-8H,3-6,10H2 |
InChI Key |
FSIHRYHVCGQEMM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(=O)C1CCC(C1)N |
Origin of Product |
United States |
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